![molecular formula C19H16O5 B2632479 (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 21668-31-5](/img/structure/B2632479.png)
(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, commonly known as EBOD, is a compound that has gained attention in the scientific community due to its potential applications in various fields. EBOD is a derivative of benzofuran and is synthesized using a specific method.
Scientific Research Applications
Synthesis and Reactivity
The compound (Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate has been explored in various synthetic and reactivity studies, highlighting its utility in organic chemistry. For instance, J. Mérour and F. Cossais (1991) investigated the reactions of 3-oxo-2,3-dihydrobenzofuran with ethyl 2-cyano-3-ethoxypropenoate, leading to compounds with Z + E isomers, showcasing the compound's versatility in generating pyran derivatives Mérour & Cossais, 1991. Similarly, A. V. Tverdokhlebov et al. (2005) demonstrated its reactivity by synthesizing Pyrrolo[2,1-b]thiazol-3-one Derivatives, affirming its application in creating complex heterocyclic compounds Tverdokhlebov et al., 2005.
Advanced Organic Synthesis
In the realm of advanced organic synthesis, the compound's derivatives have been central to developing new methodologies and chemical transformations. For example, K. Gusak and N. Kozlov (2007) utilized derivatives of this compound in the synthesis of benzo[f]quinoline derivatives, indicating its role in synthesizing complex aromatic compounds Gusak & Kozlov, 2007. Additionally, S. Reddy and G. Krupadanam (2010) reported on the one-pot synthesis of Ethyl [2-(2H-Chromene-3yl)-4-oxo-L,3-thiazolidin-3-yl]acetates, demonstrating the compound's utility in streamlining synthetic routes Reddy & Krupadanam, 2010.
Heterocyclic Chemistry and Novel Compounds
The compound has been instrumental in the exploration and synthesis of novel heterocyclic compounds. A. Aly, E. Ishak, and Alan B. Brown (2014) synthesized (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates, showcasing its potential in creating thiazolinone derivatives with significant yields Aly, Ishak, & Brown, 2014. Furthermore, N. Firoozi, Z. Roshan, and M. Mohammadizadeh (2018) utilized it in the chemoselective synthesis of 3H,3’H-Spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione derivatives, further illustrating its role in advancing the field of organic synthesis Firoozi, Roshan, & Mohammadizadeh, 2018.
properties
IUPAC Name |
ethyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-22-18(20)12-23-14-8-9-15-16(11-14)24-17(19(15)21)10-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNTVZOXMFDTKN-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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